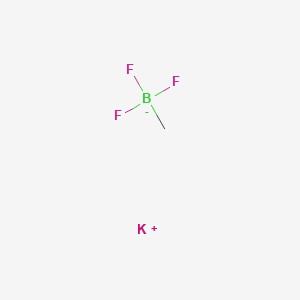

potassium;trifluoro(methyl)boranuide

Description

Historical Development of Organoboron Reagents in Academic Research

The journey of organoboron compounds in chemistry began in 1862, but for nearly a century, they were considered chemical curiosities with little synthetic utility. thieme.de This perception began to shift dramatically in the mid-20th century. A significant milestone was the discovery of boron hydrides by Alfred Stock between 1912 and 1936, which laid the groundwork for future developments. acs.org The 1940s saw the synthesis of the first alkali metal borohydride, lithium borohydride, by Hermann Irving Schlesinger and Herbert Charles Brown. acs.org

The true renaissance of organoboron chemistry, however, was sparked by Herbert C. Brown's pioneering work on hydroboration in the 1950s. thieme.deacs.org This reaction, which involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a highly efficient and selective method for preparing organoboranes. wikipedia.org These organoboranes proved to be versatile intermediates for a vast range of chemical transformations. wikipedia.org

Another transformative moment came in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. acs.orgacs.org Now famously known as the Suzuki-Miyaura cross-coupling reaction, this method has become one of the most powerful tools for forming carbon-carbon bonds, owing to its high functional group tolerance and stereoselectivity. acs.orgnih.gov The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, shared by Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

The evolution continued with the development of new types of organoboron reagents designed to overcome the limitations of their predecessors. While boronic acids (RB(OH)₂) and their esters became the workhorses of Suzuki-Miyaura coupling, their sensitivity to certain conditions and tendency to form cyclic trimers (boroxines) presented challenges. nih.govchem-station.com This led to the exploration of tetracoordinate boron species, culminating in the "modern revolution" in organotrifluoroborate chemistry initiated by Vedejs and colleagues in 1995. They demonstrated a convenient method for preparing air- and moisture-stable aryltrifluoroborate salts, setting the stage for their widespread adoption.

Unique Attributes and Stability Profile of Organotrifluoroborates

Potassium organotrifluoroborates, with the general formula K[RBF₃], represent a significant advancement over traditional organoboron reagents like boronic acids and organoboranes. nih.govwikipedia.org Their rising popularity stems from a unique combination of stability and reactivity. acs.orgbldpharm.com

One of the most significant advantages of organotrifluoroborates is their exceptional stability. They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage on the benchtop under ambient conditions. chem-station.comsigmaaldrich.comlongdom.orgorganic-chemistry.org This contrasts sharply with many other organometallic reagents, including some boronic acids, which can be sensitive and require special handling. nih.gov The enhanced stability is attributed to the tetracoordinate nature of the boron atom, which is bonded to three highly electronegative fluorine atoms and one organic group. nih.govchem-station.com This structure makes the C-B bond less reactive and protects it from premature degradation or unwanted side reactions. nih.gov Consequently, organotrifluoroborates can endure a variety of synthetic transformations on other parts of the molecule while preserving the valuable carbon-boron bond for subsequent reactions. nih.govbldpharm.com

Despite their stability, organotrifluoroborates can be readily activated under specific reaction conditions, typically those used for cross-coupling reactions. nih.govchem-station.com In the presence of a base and a protic solvent, they are believed to slowly hydrolyze in situ to the corresponding boronic acid, which is the active species in the catalytic cycle of the Suzuki-Miyaura reaction. chem-station.comwikipedia.org This slow release of the reactive species can help suppress common side reactions like homo-coupling. chem-station.com Furthermore, because organotrifluoroborates exist as monomers, unlike boronic acids which can form trimers (boroxines), they allow for more precise control over stoichiometry. chem-station.com

The synthesis of potassium organotrifluoroborates is generally straightforward and cost-effective. A common method involves the reaction of a corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂), often yielding the crystalline salt in high purity after simple recrystallization. chem-station.comwikipedia.org They can also be prepared from other organometallics or via hydroboration followed by treatment with KHF₂. nih.gov

Table 1: Comparative Properties of Organoboron Reagents

| Property | Organoboranes (R₃B) | Boronic Acids (RB(OH)₂) | Organotrifluoroborates (K[RBF₃]) |

| Stability (Air/Moisture) | Generally unstable, often pyrophoric | Moderately stable, can dehydrate to boroxines | Highly stable, crystalline solids acs.orgsigmaaldrich.com |

| Handling | Requires inert atmosphere techniques | Generally bench-stable, but can be hygroscopic | Easy to handle and purify wikipedia.org |

| Structure | Monomeric, trigonal planar | Can exist as monomers or cyclic trimers (boroxines) | Monomeric, tetracoordinate anion chem-station.comacs.org |

| Reactivity | Highly reactive | Active in cross-coupling, can undergo protodeboronation | Stable precursor, activated in situ for cross-coupling nih.govchem-station.com |

Role of Potassium Methyltrifluoroborate as a Benchmark Organotrifluoroborate Reagent

Within the expanding family of organotrifluoroborates, potassium methyltrifluoroborate (K[CH₃BF₃]) holds a special position as a benchmark reagent. nih.gov Its importance lies in its role as a simple, stable, and efficient source of a methyl group, a fundamental building block in organic chemistry, particularly in medicinal chemistry and materials science.

The introduction of a methyl group can be challenging using traditional organometallic reagents. For instance, some methylation strategies require harsh conditions or the use of highly reactive and often toxic reagents. nih.gov While methylboronic acid can be used in cross-coupling, early methods required high catalyst loadings and specific additives like triphenylarsine. nih.gov Trimethylboroxine, the cyclic trimer of methylboronic acid, has also been used, but often requires a significant excess of the reagent. nih.govresearchgate.net

Potassium methyltrifluoroborate overcomes many of these difficulties. It provides a solid, weighable, and highly stable source for methylation. nih.govsigmaaldrich.com Its utility has been demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of electrophiles, including aryl chlorides, bromides, and triflates. nih.gov Researchers have developed robust protocols for these reactions, achieving good yields with standard palladium catalysts and bases. nih.govresearchgate.net For example, it has been successfully coupled with various halopurines to generate substituted purines, which are important scaffolds in biologically active compounds. nih.govresearchgate.net

The predictable reactivity and stability of potassium methyltrifluoroborate make it an ideal substrate for developing and optimizing new catalytic systems. Its simple structure allows researchers to focus on the performance of the catalyst and the reaction conditions without complications arising from the reagent itself. Its successful application in coupling with challenging substrates, such as electron-rich or sterically hindered aryl chlorides, has paved the way for the use of more complex and functionalized alkyltrifluoroborates. nih.govnih.gov

Scope and Significance of Academic Research on this Compound

The academic research surrounding potassium methyltrifluoroborate is extensive and highlights its significance beyond just a simple methylating agent. It has served as a key tool in expanding the frontiers of cross-coupling chemistry and has facilitated the synthesis of complex molecules. researchgate.netnih.gov

Research has focused on broadening the scope of its coupling partners. While initial studies focused on aryl halides and triflates, subsequent work has demonstrated its utility with other electrophiles. nih.govresearchgate.net The development of new and more active catalyst systems, often using specialized phosphine (B1218219) ligands, has been a major area of investigation, with potassium methyltrifluoroborate frequently used as the test substrate to gauge catalyst efficiency. nih.govnih.gov

The compound's stability and ease of use have made it a valuable reagent in the synthesis of pharmaceuticals and other high-value materials. nih.gov The ability to introduce a methyl group late in a synthetic sequence onto a complex molecular scaffold is a strategically important transformation, and potassium methyltrifluoroborate provides a reliable method for achieving this. researchgate.net

Furthermore, studies involving potassium methyltrifluoroborate have contributed to a deeper mechanistic understanding of the Suzuki-Miyaura reaction with alkyltrifluoroborates. chem-station.comwikipedia.org Investigating its reactivity has helped elucidate the roles of the base, solvent, and catalyst in the crucial transmetalation and reductive elimination steps of the catalytic cycle. chem-station.com This foundational knowledge is critical for overcoming long-standing challenges in cross-coupling, such as the difficult coupling of secondary alkyl groups. researchgate.net

The commercial availability of potassium methyltrifluoroborate and over 600 other structurally diverse organotrifluoroborates has made these reagents accessible to a broad range of researchers, fueling further innovation in organic synthesis. acs.orgresearchgate.net

Table 2: Physicochemical Properties of Potassium Methyltrifluoroborate

| Property | Value |

| Chemical Formula | CH₃BF₃K sigmaaldrich.com |

| Molecular Weight | 121.94 g/mol sigmaaldrich.com |

| Appearance | Crystalline solid |

| CAS Number | 13862-28-7 sigmaaldrich.com |

| Stability | Air and moisture stable nih.gov |

Properties

IUPAC Name |

potassium;trifluoro(methyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Methyltrifluoroborate and Its Derivatives

Conventional Preparation Strategies

Conventional methods for synthesizing potassium alkyltrifluoroborates are prized for their operational simplicity, scalability, and reliance on inexpensive starting materials. nih.govpitt.edu These routes typically involve the straightforward conversion of a pre-existing organoboron compound or the creation of a C-B bond followed by fluorination.

The most direct and common method for preparing potassium methyltrifluoroborate is the reaction of methylboronic acid with potassium hydrogen difluoride (KHF₂). pitt.eduorgsyn.org This transformation is a general and efficient procedure for converting a wide range of organoboronic acids into their corresponding trifluoroborate salts. orgsyn.orgorganic-chemistry.org The reaction is typically carried out in an aqueous or methanolic solution. unimelb.edu.au The resulting potassium organotrifluoroborates are generally crystalline solids that are stable in air and moisture, facilitating their isolation and storage. pitt.eduorgsyn.orgnih.gov Purification is often achieved by simple recrystallization. pitt.edu

The process is highly versatile and has been applied to a broad spectrum of aryl, vinyl, and alkynyl boronic acids, with the conversion to trifluoroborates proceeding in good yields. unimelb.edu.au Continuous-flow chemistry techniques have also been employed to scale up this synthesis for industrial applications, offering enhanced control and reproducibility.

Table 1: Representative Conversion of Boronic Acids to Potassium Organotrifluoroborates with KHF₂

| Starting Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic Acid | Potassium Phenyltrifluoroborate | >95% | unimelb.edu.au |

| 4-Methoxyphenylboronic Acid | Potassium (4-methoxyphenyl)trifluoroborate | 98% | unimelb.edu.au |

| (E)-Styrylboronic Acid | Potassium (E)-Styryltrifluoroborate | 96% | unimelb.edu.au |

| Phenylethynylboronic Acid | Potassium (Phenylethynyl)trifluoroborate | 88% | unimelb.edu.au |

Hydroboration provides a powerful and versatile route for the synthesis of potassium alkyltrifluoroborates from alkenes. nih.govorganic-chemistry.org This two-step sequence involves the initial hydroboration of an alkene to form a trialkylborane, which is subsequently treated with potassium hydrogen difluoride (KHF₂) to yield the desired alkyltrifluoroborate. organic-chemistry.orgresearchgate.net

The hydroboration-oxidation reaction, first reported by Herbert C. Brown, is a cornerstone of organic synthesis that converts alkenes into alcohols. wikipedia.org The initial hydroboration step involves the addition of a borane (B79455) (BH₃) across the double bond. wikipedia.orgmasterorganicchemistry.com This process is highly regioselective, proceeding in an anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon of the alkene. wikipedia.orglibretexts.org Furthermore, the reaction is stereospecific, with the hydrogen and boron atoms adding to the same face of the double bond (syn-addition). wikipedia.orglibretexts.orgmasterorganicchemistry.com

For the synthesis of alkyltrifluoroborates, the intermediate trialkylborane is not oxidized but is instead converted to the stable trifluoroborate salt. organic-chemistry.org This method is compatible with a variety of functional groups and provides access to a wide range of primary and secondary alkyltrifluoroborates. researchgate.netnih.gov

Table 2: Synthesis of Potassium Alkyltrifluoroborates via Hydroboration

| Alkene | Hydroboration Reagent | Product | Reference |

| 1-Hexene | Borane (BH₃) | Potassium Hexyltrifluoroborate | wikipedia.org |

| Styrene | Borane (BH₃) | Potassium (2-Phenylethyl)trifluoroborate | tdx.cat |

| 1-Methylcyclopentene | Diborane (B₂H₆) | Potassium (trans-2-Methylcyclopentyl)trifluoroborate | wikipedia.org |

| Terminal Alkenes | Pyridine Borane Complexes (Py·BH₂X) | Potassium Alkyltrifluoroborates | organic-chemistry.org |

Advanced Synthetic Approaches

More advanced synthetic strategies have been developed to access organotrifluoroborates with specific functionalities or stereochemistry that may not be readily available through conventional routes. These methods include the use of specialized reagents and transmetalation reactions.

(Trifluoromethyl)trimethylsilane (B129416) (CF₃Si(CH₃)₃), commonly known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.org While its primary application is the introduction of a CF₃ group, it has been employed in an advanced synthesis of potassium (trifluoromethyl)trifluoroborate, a derivative of the titular compound. researchgate.netfluorine1.ru

An improved synthesis for potassium (trifluoromethyl)trifluoroborate [K(CF₃BF₃)] starts with the Ruppert-Prakash reagent. researchgate.net The methodology involves the treatment of (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride (B91410). researchgate.net The resulting (trifluoromethyl)trimethoxyborate intermediate is then treated with aqueous hydrogen fluoride to generate the trifluoroborate salt, which can be isolated in high yield. researchgate.net This scalable process provides a viable route to this valuable reagent. researchgate.net It is critical to note that this method produces K[CF₃BF₃], not K[CH₃BF₃], demonstrating an advanced route to a key fluorinated derivative. researchgate.net

Transmetalation reactions offer a versatile pathway for the formation of the carbon-boron bond required for organotrifluoroborate synthesis. nih.govnih.gov This approach typically involves the reaction of an organometallic species, such as an organolithium or organomagnesium (Grignard) reagent, with a boron electrophile like a trialkyl borate (B1201080) (e.g., triisopropyl borate). organic-chemistry.orgorganic-chemistry.org The resulting boronate species is then directly converted to the stable potassium organotrifluoroborate salt by the addition of KHF₂. organic-chemistry.orgorganic-chemistry.org

This strategy is particularly useful for preparing organotrifluoroborates that are not easily accessible from the corresponding boronic acids or via hydroboration. For example, potassium halomethyltrifluoroborates have been synthesized via the in situ reaction of n-butyllithium with diiodomethane (B129776) or dibromomethane (B42720) in the presence of a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.org These halomethyltrifluoroborates can then serve as building blocks for further functionalization through nucleophilic substitution. organic-chemistry.org

Maintaining and controlling stereochemistry is a critical aspect of modern synthetic chemistry. In the context of organotrifluoroborate synthesis via transmetalation, the stereochemical outcome of the reaction is paramount for producing enantiomerically enriched products.

While direct examples involving vinylic tellurides are specific, the principles of stereochemical control are well-illustrated in related transmetalation reactions. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates proceeds with complete retention of stereochemistry. acs.org This stereospecificity is attributed to the coordination of the benzyl (B1604629) protecting group's arene to the palladium center in the diorganopalladium intermediate, which prevents β-hydride elimination and facilitates a stereoretentive process. acs.orgnih.gov

In other systems, transmetalation can proceed with inversion of configuration. This is often observed when a strongly coordinating group is present on the organoboron species, which facilitates an Sₑ2-type mechanism where the boron center undergoes electrophilic attack. nih.gov A notable development is the stereospecific boron-to-zinc transmetalation of chiral secondary alkylboronic esters. This reaction, activated by t-butyllithium, proceeds with high stereoretention, enabling the synthesis of enantiomerically enriched alkylzinc reagents that can participate in further stereospecific transformations. organic-chemistry.org These examples underscore the importance of substrate design and reaction conditions in dictating the stereochemical course of transmetalation reactions for the synthesis of chiral organotrifluoroborate derivatives.

Transmetalation Reactions for Organotrifluoroborate Formation

Preparation of Diverse Functionalized Organotrifluoroborate Analogues

The true strength of organotrifluoroborate chemistry lies in the ability to incorporate a vast range of organic substituents. The preparative routes are often straightforward, starting from common organic precursors and culminating in the formation of stable, crystalline trifluoroborate salts.

The synthesis of alkyl, aryl, and heteroaryl trifluoroborates is well-established, providing foundational building blocks for numerous synthetic transformations.

Alkyltrifluoroborates: Potassium alkyltrifluoroborates are commonly prepared through two primary pathways. The first involves the hydroboration of alkenes, followed by treatment with potassium hydrogen fluoride (KHF₂). nih.gov Alternatively, the transmetalation of organometallic reagents, such as alkyl Grignard reagents, with trialkyl borates (like trimethyl borate) generates an intermediate boronate ester, which is then converted to the corresponding trifluoroborate salt with KHF₂. nih.govorganic-chemistry.org An operationally simple method involves the decarboxylative borylation of aliphatic acid derivatives under visible-light photoredox conditions to yield primary and secondary alkyl boronates, which can be converted to the trifluoroborate salts. organic-chemistry.org

Aryl- and Heteroaryltrifluoroborates: The preparation of aryltrifluoroborates often begins with arylboronic acids, which are readily converted to the desired trifluoroborate salts by treatment with KHF₂ in methanol (B129727) or water. pitt.edu This method is efficient, proceeds at room temperature, and typically results in high yields of the air- and moisture-stable crystalline products. For aryl and heteroaryl halides, a nickel-catalyzed Miyaura borylation using tetrahydroxydiboron (B82485) is an effective method for generating the boronic acid precursor, which is then converted to the trifluoroborate. organic-chemistry.org Furthermore, one-pot syntheses from aryl chlorides have been developed where a palladium-catalyzed borylation is followed by the in-situ formation of the trifluoroborate salt. organic-chemistry.org Iridium-catalyzed C-H borylation of arenes also provides a direct route to arylboronate esters, which are subsequently converted to potassium aryltrifluoroborates. organic-chemistry.org

Table 1: Selected Examples of Direct Alkylation of Heteroarenes using Potassium Alkyltrifluoroborates nih.gov

| Heteroaryl Substrate | Alkyltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| Lepidine | Potassium tert-butyltrifluoroborate | 2-tert-butyl-4-methylquinoline | 78 |

| Lepidine | Potassium cyclopropyltrifluoroborate | 2-cyclopropyl-4-methylquinoline | 75 |

| Lepidine | Potassium cyclohexyltrifluoroborate | 2-cyclohexyl-4-methylquinoline | 65 |

| Isoquinoline | Potassium tert-butyltrifluoroborate | 1-tert-butylisoquinoline | 63 |

| Caffeine | Potassium tert-butyltrifluoroborate | 8-tert-butylcaffeine | 89 |

Unsaturated organotrifluoroborates, such as vinyl and alkynyl derivatives, are valuable reagents, particularly for the construction of complex molecular architectures.

Vinyltrifluoroborates: The synthesis of potassium vinyltrifluoroborates can be achieved through the hydroboration of alkynes. This reaction adds a boron-hydrogen bond across the carbon-carbon triple bond, which, after treatment with KHF₂, yields the vinyltrifluoroborate. Stereodefined vinyltrifluoroborates can be prepared from the corresponding alkenylboronic acids. nih.gov These compounds are effective partners in Suzuki-Miyaura cross-coupling reactions, enabling the formation of substituted alkenes and dienes. nih.gov

Alkynyltrifluoroborates: Potassium alkynyltrifluoroborates are also accessible through established methods. A common route involves the reaction of a terminal alkyne with a strong base (like n-butyllithium) to form an alkynylide anion. This anion then reacts with a trialkyl borate, followed by the addition of aqueous KHF₂ to furnish the desired alkynyltrifluoroborate salt. These salts have proven to be effective nucleophiles in palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl halides and triflates. whiterose.ac.uk

Introducing heteroatoms onto the methyl group of potassium methyltrifluoroborate creates highly functionalized and synthetically useful reagents.

Alkoxymethyltrifluoroborates: A general and efficient method for preparing potassium alkoxymethyltrifluoroborates involves the nucleophilic substitution (SN2) of potassium bromomethyltrifluoroborate with a range of alkoxides. nih.govacs.orgnih.gov This approach is highly versatile, allowing for the synthesis of a wide variety of alkoxymethyltrifluoroborates in excellent yields from a common precursor. thieme-connect.com The starting potassium bromomethyltrifluoroborate can be prepared on a large scale, making this a practical route for accessing these valuable reagents. acs.org

Aminomethyltrifluoroborates: The synthesis of aminomethyltrifluoroborate derivatives provides a pathway to important amine-containing structures. For secondary amines, a two-step process has been developed. acs.orgacs.org This involves the N-alkylation of a Boc-protected amine with an iodomethylpinacolboronate, followed by the conversion of the resulting boronate ester to the trifluoroborate salt using KHF₂. acs.org To prevent decomposition of acid-sensitive substrates during the final step, a base such as potassium carbonate can be added prior to the KHF₂. acs.org This methodology has been successfully applied to prepare a variety of Boc-protected secondary aminomethyltrifluoroborates, which are effective coupling partners in Suzuki-Miyaura reactions. acs.orgacs.org Additionally, amidomethyltrifluoroborates have been synthesized in a one-pot fashion and utilized in cross-coupling reactions with aryl and heteroaryl chlorides. nih.gov

Table 2: Synthesis of Boc-Protected Secondary Aminomethyltrifluoroborates acs.orgacs.org

| Boc-Protected Amine | Product (Potassium Trifluoroborate Salt) | Yield (%) |

|---|---|---|

| Boc-NHMe | K[BocN(Me)CH₂BF₃] | 65 |

| Boc-N(H)Bn | K[BocN(Bn)CH₂BF₃] | 80 |

| Boc-piperidine | K[Boc(piperidine-1-yl)methyltrifluoroborate] | 71 |

| Boc-morpholine | K[Boc(morpholin-4-yl)methyltrifluoroborate] | 78 |

| Boc-N(H)CH₂CH₂OTBS | K[BocN(CH₂CH₂OTBS)CH₂BF₃] | 68 |

Reactivity and Mechanistic Investigations of Potassium Methyltrifluoroborate

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and potassium methyltrifluoroborate serves as an excellent nucleophilic partner for the methylation of various organic electrophiles. acs.orgrsc.org Its use has been demonstrated in the synthesis of complex molecules, including modified purines and other biologically active compounds. sigmaaldrich.comnih.gov The tetracoordinate nature of the boron atom in organotrifluoroborates provides enhanced stability, masking the inherent reactivity of the carbon-boron bond until it is unveiled under the catalytic conditions, which helps to prevent common side reactions like protodeboronation. acs.orgacs.orgnih.gov

The difficulty in cross-coupling reactions, particularly with alkyl boron reagents, often lies in two critical steps:

Transmetalation: This step involves the transfer of the methyl group from the boron atom to the palladium(II) center. The efficiency of this step is crucial for a successful reaction. For organotrifluoroborates, this process is preceded by the equilibrium release of the active boronic acid. acs.orgrsc.org

Reductive Elimination: Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. rsc.org This step must be faster than competing side reactions, such as β-hydride elimination, although this is not a concern for the methyl group. The choice of ligands on the palladium catalyst is critical to facilitate this step efficiently. acs.org

The success of the Suzuki-Miyaura methylation using potassium methyltrifluoroborate is highly dependent on the palladium catalyst system, which includes the choice of ligand and the catalyst loading. Research has identified several effective systems for coupling with different electrophiles. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the reaction, especially with less reactive electrophiles like aryl chlorides. acs.org

Optimal conditions are often determined through screening, and different substrate classes may require different catalytic systems. For instance, the coupling of potassium methyltrifluoroborate with aryl chlorides has been optimized using a combination of Pd(OAc)₂ (2 mol%) and a sterically hindered phosphine ligand like RuPhos (4 mol%). acs.org For aryl bromides and triflates, a different system, such as PdCl₂(dppf)·CH₂Cl₂ at a higher loading of 9 mol%, has been found to be effective. acs.org The use of microwave conditions has also been shown to facilitate challenging couplings, such as with 6-chloropurine (B14466), using a water-soluble ligand like TPPTS. acs.orgsigmaaldrich.com

Below is a table summarizing various catalytic systems employed in these reactions.

| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Application (Electrophile) | Reference |

| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | Not Specified | Aryl Chlorides | acs.org |

| PdCl₂(dppf)·CH₂Cl₂ (9 mol%) | dppf (in complex) | Cs₂CO₃ | THF/H₂O | Not Specified | Aryl Bromides & Triflates | acs.org |

| Pd(OAc)₂ (5 mol%) | SPhos or XPhos (10 mol%) | K₂CO₃ | Toluene/H₂O | 85 | Aryl/Hetaryl Chlorides | nih.gov |

| Pd(dba)₂ | RuPhos | Na₂CO₃ | Dioxane/H₂O | Not Specified | Aryl Halides & Triflates | chemrxiv.org |

| Pd(OAc)₂ | TPPTS | Not Specified | Not Specified | Microwave | 6-Chloropurine | acs.orgsigmaaldrich.com |

Potassium methyltrifluoroborate has proven to be a versatile reagent capable of coupling with a wide array of electrophiles under palladium catalysis.

Aryl Chlorides and Bromides: Aryl chlorides, which are often less expensive but also less reactive than bromides, can be effectively methylated using robust catalytic systems featuring bulky phosphine ligands like RuPhos and XPhos. acs.orgnih.gov The reaction tolerates a variety of functional groups, including esters, ketones, nitriles, and even nitro groups, which can be sensitive under other reaction conditions. nih.govresearchgate.netnih.gov Both electron-rich and electron-poor aryl halides are suitable substrates. researchgate.netnih.gov

Aryl Triflates: Aryl triflates are also excellent electrophilic partners for methylation with potassium methyltrifluoroborate, often reacting under similar conditions to aryl bromides. acs.orgchemrxiv.org

Halopurines: The methylation of halopurines is of significant interest for the synthesis of biologically active molecules. Potassium methyltrifluoroborate has been successfully coupled with 6-chloropurine under microwave-assisted Suzuki-Miyaura conditions. acs.orgsigmaaldrich.com However, the reactivity of alkyltrifluoroborates with halopurines can be limited, with methyl- and cyclopropyltrifluoroborates showing moderate yields where other alkyltrifluoroborates may fail.

Below is a table summarizing the scope of the reaction with different electrophiles.

| Electrophile Class | Example Substrate | Catalyst System | Yield | Notes | Reference |

| Aryl Chloride | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | Excellent | Tolerates nitrile group | nih.gov |

| Aryl Chloride | 2-Chloroanisole | Pd(OAc)₂ / RuPhos | Good | Demonstrates coupling with electron-rich chlorides | acs.org |

| Aryl Bromide | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Good | Tolerates ketone group | acs.org |

| Aryl Triflate | Phenyl triflate | PdCl₂(dppf)·CH₂Cl₂ | Moderate | Effective for triflate electrophiles | nih.gov |

| Heteroaryl Chloride | 2-Chloropyridine | Pd(OAc)₂ / XPhos | Low | Lower yields due to potential side reactions | nih.gov |

| Halopurine | 6-Chloropurine | Pd(OAc)₂ / TPPTS | Moderate | Microwave irradiation facilitates the reaction | acs.orgsigmaaldrich.com |

Beyond palladium catalysis, potassium methyltrifluoroborate is a competent partner in rhodium-catalyzed reactions. acs.orgsigmaaldrich.com These transformations include 1,2-addition reactions to aldehydes and direct C-H functionalization, expanding the toolkit for incorporating methyl groups into organic molecules. nih.govnih.gov Rhodium catalysis often provides unique reactivity and selectivity compared to palladium-based systems.

A significant breakthrough has been the rhodium-catalyzed 1,2-addition of chiral secondary and tertiary alkyl potassium trifluoroborates to aldehydes, which proceeds with complete retention of stereochemistry. nih.gov While this specific example does not use the methyl derivative, it highlights the potential of the trifluoroborate class in rhodium catalysis.

More directly relevant is the Cp*Rh(III)-catalyzed C(sp³)–H methylation of 8-methylquinolines using potassium methyltrifluoroborate. This reaction demonstrates high regioselectivity for the primary C–H bond and proceeds in moderate to good yields. nih.gov The reaction is tolerant of various substituents on the quinoline (B57606) ring and is believed to proceed through a five-membered rhodacycle intermediate. nih.gov

| Reaction Type | Substrate | Catalyst System | Reagent | Product Type | Yield | Reference |

| C(sp³)-H Methylation | 8-Methylquinoline | [RhCpCl₂]₂ / AgSbF₆ | KMeBF₃ | 8-Ethylquinoline | 65% | nih.gov |

| C(sp³)-H Methylation | 6-Chloro-8-methylquinoline | [RhCpCl₂]₂ / AgSbF₆ | KMeBF₃ | 6-Chloro-8-ethylquinoline | 92% | nih.gov |

The integration of electrochemistry with transition-metal catalysis offers a sustainable and powerful platform for C-H functionalization, often avoiding the need for stoichiometric chemical oxidants. acs.orgsigmaaldrich.com A rhodium-electrocatalyzed method for the C-H methylation of N-heterocycles using potassium methyltrifluoroborate has been developed. chemrxiv.org

This methodology employs a simple undivided cell setup and successfully methylates a range of substrates, including biologically relevant purines and diazepam, using water as a co-solvent. chemrxiv.org The reaction is catalyzed by [Cp*RhCl₂]₂ and uses potassium methyltrifluoroborate as the methyl source, proceeding without the need for an external electrolyte. chemrxiv.org This approach represents a significant advancement in green chemistry, combining the selectivity of rhodium catalysis with the environmental benefits of electrochemistry. chemrxiv.org

| Substrate | Catalyst | Additive | Solvent | Setup | Yield | Reference |

| 2-Phenylpyridine | [CpRhCl₂]₂ (1.25 mol%) | CsF | nBuOH/H₂O | Undivided Cell | 70% | chemrxiv.org |

| Caffeine | [CpRhCl₂]₂ (2.5 mol%) | CsF | nBuOH/H₂O | Undivided Cell | 55% | chemrxiv.org |

| Diazepam | [Cp*RhCl₂]₂ (2.5 mol%) | CsF | nBuOH/H₂O | Undivided Cell | 52% | chemrxiv.org |

Rhodium-Catalyzed Addition and C-H Functionalization Reactions

Proposed Catalytic Cycles and Intermediates

The reactivity of potassium methyltrifluoroborate in cross-coupling reactions is primarily harnessed through catalytic cycles involving transition metals, most notably palladium. The generally accepted mechanism proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle typically commences with the oxidative addition of an aryl or hetaryl electrophile (such as a halide or mesylate) to a low-valent palladium(0) species, which forms a palladium(II) intermediate. The subsequent and crucial step is transmetalation, where the methyl group from potassium methyltrifluoroborate is transferred to the palladium(II) center. This process is understood to occur after the hydrolysis of the methyltrifluoroborate to its corresponding boronate species. The final step is reductive elimination, in which the newly formed carbon-carbon bond is created as the coupled product is expelled from the palladium(II) intermediate, regenerating the active palladium(0) catalyst for the next cycle.

In the context of Suzuki-Miyaura cross-coupling, the in-situ slow release of the corresponding boronic acid from the organotrifluoroborate is a key feature that can minimize side reactions like homocoupling and protodeboronation. u-tokyo.ac.jpacs.org The equilibrium between the trifluoroborate and the boronic acid involves intermediate difluoro- and monofluoroborane species. u-tokyo.ac.jp The sequestration of fluoride (B91410) ions, for instance by a glass reaction vessel acting as a fluorophile, drives the equilibrium towards the boronic acid. u-tokyo.ac.jp

An alternative pathway for the formation of the organoboron intermediate involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide, with boron trifluoride etherate. This is then treated with potassium fluoride to yield potassium methyltrifluoroborate.

In photoredox/nickel dual catalysis, a proposed cycle for the cross-coupling of N-trifluoroboratomethyl amino acids involves the single-electron transfer (SET) oxidation of the trifluoroborate by an excited iridium photocatalyst to form an α-amino radical. nih.gov This radical is then captured by a Ni(0) species to generate a Ni(I) intermediate. Oxidative addition of an aryl bromide to this Ni(I) species forms a Ni(III) intermediate, which then undergoes reductive elimination to afford the product and regenerate the Ni(I) species. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Photoredox-Mediated Alkylation of Imines and Hydrazones

Visible light photoredox catalysis has emerged as a powerful method for the alkylation of imines and hydrazones using potassium organotrifluoroborates under mild conditions. rsc.orgwinthrop.edu This redox-neutral process allows for the formation of carbon-nitrogen bonds, which are prevalent in many biologically active molecules and pharmaceuticals. winthrop.edu The reaction proceeds effectively with primary, secondary, and tertiary alkyltrifluoroborates, leading to the desired alkylated products in moderate to good yields. rsc.org However, aryl-, vinyl-, and cyclopropyltrifluoroborates have been reported to be unreactive under these specific photoredox conditions. rsc.org

The scope of the reaction has been demonstrated to be quite broad, encompassing a variety of substituted aldimines, including those with both electron-donating and electron-withdrawing groups. winthrop.eduwinthrop.edu For instance, even highly electron-withdrawing substituents like a trifluoromethyl group can be accommodated, albeit with longer reaction times. winthrop.edu Similarly, research has extended these principles to the alkylation of hydrazones, using a model reaction between benzaldehyde (B42025) benzoylhydrazone and cyclohexyl-BF3K to optimize reaction parameters such as the photocatalyst and solvent. winthrop.edu

| Substrate Type | Alkylating Agent | Catalyst System | Outcome | Reference(s) |

| Imines | Potassium alkyltrifluoroborates | Photoredox catalyst | Moderate to good yields | rsc.org |

| Hydrazones | Potassium organotrifluoroborates | Photoredox catalyst | Effective alkylation | winthrop.edu |

| Aryl aldimines | Potassium alkyltrifluoroborates | Organic photocatalyst | Broad applicability | winthrop.eduwinthrop.edu |

Role of Photocatalysts and Lewis Acids

The success of photoredox-mediated alkylation of imines and hydrazones heavily relies on the appropriate choice of a photocatalyst. winthrop.eduwinthrop.edu These catalysts, upon absorption of visible light, initiate the single-electron transfer (SET) events that drive the reaction. winthrop.eduwinthrop.edu Both transition-metal complexes and organic dyes have been effectively employed. winthrop.edu

Iridium-based photocatalysts, such as Ir(ppy)2(dtbbpy)PF6 and Ir(dFCF3)dtb, have shown high efficacy, particularly in the alkylation of hydrazones where near-quantitative conversion was observed. winthrop.eduorganic-chemistry.org Ruthenium-based complexes have also been utilized, though in some cases they have been found to be less effective than their iridium counterparts. winthrop.eduorganic-chemistry.org

Due to the high cost associated with iridium and ruthenium catalysts, research has also focused on the application of less expensive organic photocatalysts. winthrop.eduwinthrop.edu An example is 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) (Mes-Acr-Me), which has been successfully used in the alkylation of aryl imines with potassium organotrifluoroborates. winthrop.eduwinthrop.eduwinthrop.edu

In some systems, the presence of a Brønsted acid, acting as a cocatalyst, has been found to be beneficial. organic-chemistry.org For instance, in the radical alkylation of imines with 4-alkyl-1,4-dihydropyridines, benzoic acid was identified as an effective Brønsted acid cocatalyst. organic-chemistry.org

| Photocatalyst Type | Example(s) | Application | Efficacy | Reference(s) |

| Iridium Complex | Ir(ppy)2(dtbbpy)PF6, Ir(dFCF3)dtb | Alkylation of imines and hydrazones | Highly effective | winthrop.eduorganic-chemistry.org |

| Ruthenium Complex | Ru(bpy)3Cl2 | Alkylation of N-heteroarenes | Effective | researchgate.net |

| Organic Dye | Mes-Acr-Me | Alkylation of aryl imines | Effective, less expensive alternative | winthrop.eduwinthrop.eduwinthrop.edu |

Radical Intermediates and Reaction Pathways

The photoredox-mediated alkylation of imines and hydrazones proceeds through a pathway involving the generation of radical intermediates. organic-chemistry.orgnih.gov The process is initiated by the single-electron oxidation of the potassium alkyltrifluoroborate by the photoexcited catalyst. nih.govsemanticscholar.org This oxidation event leads to the formation of an alkyl radical. researchgate.net

These catalytically generated radicals are key reactive intermediates. semanticscholar.org The controlled, low-concentration generation of these radicals via photoredox catalysis allows for selective reactions and minimizes unproductive side reactions that can occur with stoichiometric radical generation methods. nih.gov

Competition experiments have been conducted to probe the electronic effects on the reaction. winthrop.edu The results suggest that polar effects are more significant than radical stabilization effects in the addition of the radical to the imine. winthrop.edu For example, the small negative rho value (ρ = -0.61) obtained from a Hammett plot when using t-butyl radical suggests that the radical exhibits weakly electrophilic behavior in this reaction. winthrop.edu

Hydrolysis and Boronic Acid Release Mechanisms

Kinetics and Factors Governing Hydrolysis Rates of Organotrifluoroborates

The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids is a critical step in many of their applications, such as Suzuki-Miyaura cross-coupling. acs.orgresearchgate.net The rate of this hydrolysis dictates the concentration of the active boronic acid species in the reaction mixture. acs.org A "slow release" of the boronic acid is often desirable as it can minimize side reactions like oxidative homocoupling and protodeboronation by keeping the instantaneous concentration of the boronic acid low. acs.orgresearchgate.net

The kinetics of organotrifluoroborate hydrolysis can be complex, with rates being influenced by a multitude of factors. acs.orgresearchgate.net Studies have shown that the hydrolysis rates can vary over a wide range, with observed half-lives spanning from less than an hour to several days. ed.ac.uk

Several key factors have been identified that govern the rate of hydrolysis:

The nature of the organic group (R in RBF3K): The electronic and steric properties of the organic substituent have a profound impact. acs.orgresearchgate.net For instance, organotrifluoroborates with isopropyl, β-styryl, and anisyl groups tend to undergo fast, direct hydrolysis. acs.orgresearchgate.net In contrast, those with alkynyl or nitrophenyl groups hydrolyze very slowly. acs.orgresearchgate.net Some organotrifluoroborates, such as those with p-F-phenyl, naphthyl, furyl, and benzyl (B1604629) groups, require acid catalysis for efficient hydrolysis, a phenomenon described as an "acid-base paradox" under basic Suzuki-Miyaura conditions. acs.orgresearchgate.net

Reaction Medium and Phase Effects: In mixed solvent systems like THF/water with a base such as cesium carbonate, phase-splitting can occur. researchgate.net This can lead to a lower pH in the bulk organic phase, which in turn affects the hydrolysis rate. researchgate.net

Reaction Vessel: The material, shape, and size of the reaction vessel can surprisingly influence the hydrolysis kinetics. u-tokyo.ac.jpresearchgate.net Glass surfaces can act as a fluorophile, sequestering fluoride ions and driving the hydrolysis equilibrium forward. u-tokyo.ac.jp The rate of hydrolysis has been shown to be directly proportional to the surface area of the glass. u-tokyo.ac.jp

Mixing: The efficiency of stirring can impact the hydrolysis profile, likely by affecting the interfacial contact in biphasic systems. u-tokyo.ac.jped.ac.uk

A correlation has been established between the hydrolysis rates and the B-F bond lengths in the intermediate difluoroborane (B8323493), as calculated by DFT. acs.orged.ac.uk This allows for an a priori estimation of whether a given organotrifluoroborate will exhibit fast, slow, or very slow hydrolysis. acs.orged.ac.uk

| Factor | Influence on Hydrolysis Rate | Example | Reference(s) |

| Organic Group (R) | Determines intrinsic reactivity; can be fast, slow, or require acid catalysis. | Isopropyl (fast), alkynyl (very slow), p-F-phenyl (acid-catalyzed). | acs.orgresearchgate.net |

| Reaction Vessel | Glass surface can accelerate hydrolysis by sequestering fluoride. | Rate proportional to glass surface area. | u-tokyo.ac.jp |

| Phase Splitting | Can alter the pH of the bulk medium, affecting the rate. | Cs2CO3 in THF/H2O can induce phase splitting. | researchgate.net |

| Mixing/Stirring | Affects interfacial contact in multiphasic systems. | Inefficient mixing can alter hydrolysis profile. | u-tokyo.ac.jped.ac.uk |

Acid-Base Paradox in Hydrolysis under Basic Coupling Conditions

The hydrolysis of potassium organotrifluoroborates, such as potassium methyltrifluoroborate, to their corresponding boronic acids is a critical prerequisite for their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netnih.gov Intriguingly, the hydrolysis of these seemingly stable salts under the basic conditions typically employed for cross-coupling reactions reveals a complex mechanism that deviates from simple base-promoted hydrolysis, a phenomenon referred to as an "acid-base paradox". researchgate.neted.ac.uk

This paradoxical behavior arises from the reaction conditions of the Suzuki-Miyaura coupling, which often involves a biphasic solvent system (e.g., THF/H₂O) and an inorganic base like cesium carbonate (Cs₂CO₃). researchgate.netnih.gov The addition of the base can induce partial phase-splitting of the solvent system, leading to a lower pH in the bulk organic medium where the organotrifluoroborate primarily resides. researchgate.netnih.govcapes.gov.br This localized decrease in pH can, for certain substrates, facilitate the acid-catalyzed hydrolysis pathway. Consequently, physical factors that influence the interfacial area and mass transfer between the phases, such as the reaction vessel's shape, material, size, and the stirring rate, can have a profound impact on the observed hydrolysis rate. researchgate.netnih.goved.ac.uk

In contrast, other organotrifluoroborates, for instance those bearing isopropyl or β-styryl groups, undergo efficient "direct" hydrolysis under basic conditions, leading to a rapid release of the corresponding boronic acid. researchgate.netcapes.gov.br Conversely, substrates with alkynyl or nitrophenyl groups exhibit extremely slow hydrolysis. researchgate.netcapes.gov.br This variation in hydrolysis behavior is crucial for the "slow release" strategy in Suzuki-Miyaura couplings, where a controlled, slow generation of the boronic acid is desired to minimize side reactions like oxidative homocoupling and protodeboronation. researchgate.netnih.goved.ac.uk The acid-base paradox ensures that certain organotrifluoroborates are slowly hydrolyzed under basic coupling conditions, making them ideal candidates for this strategy. researchgate.netnih.gov

Table 1: Hydrolysis Rate Categories of Potassium Organotrifluoroborates (RBF₃K) under Basic Conditions

| Hydrolysis Rate | Representative 'R' Groups | Mechanistic Feature |

| Fast | Isopropyl, β-Styryl, Anisyl, Vinyl | Efficient "direct" hydrolysis under basic conditions. researchgate.netnih.gov |

| Slow | p-F-phenyl, Naphthyl, Furyl, Benzyl | Require acid catalysis for efficient hydrolysis (Acid-Base Paradox). researchgate.netnih.goved.ac.uk |

| Very Slow | Alkynyl, Nitrophenyl | Extremely slow hydrolysis under basic conditions. researchgate.neted.ac.uk |

This table illustrates the general classification of hydrolysis rates for different organotrifluoroborates. The specific rate for methyltrifluoroborate depends on its classification within this framework.

Analysis of Boron-Fluorine Bond Properties and Steric Effects

The significant variation in hydrolysis rates among different potassium organotrifluoroborates can be rationalized by analyzing the electronic properties of the organic substituent (R) and their influence on the boron-fluorine (B-F) bonds of the intermediate difluoroborane (RBF₂). researchgate.netcapes.gov.br Computational studies, specifically Density Functional Theory (DFT), have been employed to analyze the B-F bond lengths in these intermediates. researchgate.netcapes.gov.br This analysis provides a predictive tool for the hydrolysis behavior of a given RBF₃K salt. researchgate.netcapes.gov.br

A correlation has been established between the calculated B-F bond lengths in the RBF₂ intermediate and the experimentally observed hydrolysis rate. researchgate.net Organotrifluoroborates that lead to difluoroborane intermediates with shorter, stronger B-F bonds tend to hydrolyze more slowly. This is because the cleavage of the B-F bond is a key step in the hydrolysis mechanism. The Swain-Lupton resonance parameter (ℛ) of the 'R' group also serves as a reliable indicator, allowing for an a priori assessment of whether a particular RBF₃K reagent will undergo "fast," "slow," or "very slow" hydrolysis. researchgate.net Electron-rich substrates are generally observed to provide the corresponding boronic acids more readily than electron-poor substrates, which is attributed to the resonance stabilization of the difluoroborane intermediate. nih.gov

Table 2: Factors Influencing the Hydrolysis and Reactivity of Potassium Organotrifluoroborates

| Factor | Description | Impact on Reactivity |

| Electronic Properties of 'R' Group | The electron-donating or electron-withdrawing nature of the organic substituent. | Influences the stability of the difluoroborane intermediate and the B-F bond strength. researchgate.netnih.gov |

| B-F Bond Length (in RBF₂) | The calculated length of the boron-fluorine bonds in the difluoroborane intermediate. | Shorter B-F bonds correlate with slower hydrolysis rates. researchgate.net |

| Steric Hindrance | The spatial bulk of the 'R' group and other reactants. | Can influence the rate of hydrolysis and the efficiency of subsequent cross-coupling reactions. scielo.brnih.gov |

| Reaction Conditions | Solvent system, base, temperature, and physical agitation. | Can dramatically alter hydrolysis profiles, especially for substrates subject to the acid-base paradox. researchgate.netnih.gov |

Strategic Applications in Advanced Organic Synthesis

Introduction of Methyl Groups in Complex Organic Molecules

The introduction of a methyl group can profoundly alter the biological activity, selectivity, and pharmacokinetic properties of a molecule. Potassium methyltrifluoroborate serves as an efficient source for methylation in various organic transformations.

Late-stage functionalization (LSF) is a powerful strategy in medicinal and agrochemical chemistry that involves modifying a complex molecule, such as a drug candidate or a natural product, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govresearchgate.net Potassium methyltrifluoroborate is particularly well-suited for LSF due to its stability and compatibility with a wide range of functional groups. sigmaaldrich.comupenn.edu

Researchers have successfully employed potassium methyltrifluoroborate in palladium-catalyzed cross-coupling reactions to introduce methyl groups onto complex molecular scaffolds. nih.gov For instance, the methylation of halopurines has been achieved using this reagent, leading to the formation of substituted purines, which are an important class of compounds in medicinal chemistry. nih.gov The stability of potassium methyltrifluoroborate allows it to be used under conditions that might degrade more traditional organoboron reagents, making it a reliable choice for modifying high-value, complex substrates. upenn.edu

Isotopic labeling is an indispensable technique for studying metabolic pathways, reaction mechanisms, and the fate of drugs in biological systems. nih.gov By replacing an atom with its heavier isotope, such as carbon-12 with carbon-13 (¹³C), scientists can track the molecule's journey and transformations. nih.gov

Potassium methyltrifluoroborate can be synthesized using ¹³C-labeled precursors, providing a straightforward method for introducing an isotopically labeled methyl group into a target molecule. This allows for detailed metabolic studies and can aid in the identification of previously unknown metabolic pathways. nih.govnih.gov The use of ¹³C-labeled methyltrifluoroborate in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC/MS) enhances the ability to annotate compounds and perform relative quantification in metabolomic research. nih.gov

Synthesis of Biologically Relevant Scaffolds and Natural Product Derivatives

The development of new synthetic methods to access biologically important molecular frameworks is a central goal of organic chemistry. Potassium methyltrifluoroborate has proven to be a key reagent in the synthesis of various heterocyclic compounds that form the core of many natural products and pharmaceuticals.

Purines and indoles are privileged scaffolds in drug discovery, appearing in a vast array of bioactive compounds. The modification of these core structures is a common strategy for optimizing their biological activity.

A notable application of potassium methyltrifluoroborate is in the palladium-catalyzed cross-coupling with halopurines to generate methylated purine (B94841) derivatives. nih.gov This reaction provides a direct route to compounds that can be evaluated for various therapeutic targets. Similarly, the synthesis of modified indole (B1671886) derivatives can be achieved through related cross-coupling strategies, expanding the chemical space available for drug discovery programs. The synthesis of these modified heterocycles often benefits from the high functional group tolerance and stability of the trifluoroborate salt. upenn.edunih.gov

| Biologically Relevant Scaffold | Synthetic Application of Potassium Methyltrifluoroborate |

| Purines | Palladium-catalyzed cross-coupling with halopurines to produce methylated purine derivatives. nih.gov |

| Indoles | Used in cross-coupling reactions to introduce methyl groups for the synthesis of modified indole derivatives. |

Contributions to Atom-Economy and Sustainability in Synthetic Chemistry

The principles of green chemistry encourage the development of chemical processes that are more efficient and environmentally benign. rsc.org Atom economy, a concept developed to measure the efficiency of a reaction, is a key metric in assessing the sustainability of a synthetic route. jocpr.comnih.gov Reactions with high atom economy maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. rsc.orgjocpr.com

Potassium methyltrifluoroborate contributes to greener synthetic practices due to its inherent stability and the efficiency of the reactions in which it is employed. nih.gov

For many years, boronic acids, boronate esters, and organoboranes have been the primary reagents in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com However, these compounds have several drawbacks. sigmaaldrich.com Potassium methyltrifluoroborate, as part of the broader class of organotrifluoroborates, offers significant advantages that address these limitations. sigmaaldrich.comnih.govbldpharm.com

Organotrifluoroborates are considered "bench stable boronic acid surrogates," highlighting their enhanced stability. Unlike boronic acids, which can be prone to degradation through protodeboronation and oligomerization, potassium methyltrifluoroborate is stable to air and moisture and can be stored for extended periods without decomposition. upenn.edunih.gov This stability not only simplifies handling and storage but also leads to more reproducible reaction outcomes.

| Feature | Potassium Methyltrifluoroborate | Traditional Organoboron Reagents (Boronic Acids/Esters) |

| Stability | High stability to air and moisture; can be stored long-term. sigmaaldrich.comupenn.edunih.gov | Often sensitive to air and moisture; prone to degradation (e.g., protodeboronation, oligomerization). sigmaaldrich.com |

| Handling | Easy to handle, crystalline solid. nih.gov | Often difficult to purify and may have uncertain stoichiometry. sigmaaldrich.com |

| Atom Economy | Can be used in near-stoichiometric amounts, improving atom economy. | Often require excess reagent, leading to lower atom economy and more waste. sigmaaldrich.com |

| Functional Group Compatibility | Compatible with a broad range of functional groups and strong oxidative conditions. sigmaaldrich.comnih.gov | Can be less compatible with certain functional groups. sigmaaldrich.com |

| Byproducts | Generates relatively benign inorganic salts that are easily removed. nih.gov | Byproducts can be more difficult to remove. |

Computational and Theoretical Investigations of Potassium Methyltrifluoroborate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the properties of organoboron compounds. nih.gov These methods allow for the accurate calculation of electronic structures, energies of molecules and transition states, and various spectroscopic properties. nih.govyoutube.com

The electronic structure of the methyltrifluoroborate anion ([CH₃BF₃]⁻) is central to its chemical behavior. The boron atom is tetrahedrally coordinated to three fluorine atoms and one methyl group. This tetracoordinate nature, with a formal negative charge on the boron atom, masks the inherent Lewis acidity of a tricoordinate borane (B79455), contributing to the compound's notable stability compared to boronic acids or esters. nih.gov

Theoretical studies on related boron-containing anions have highlighted the importance of the diffuse spatial extent of the outermost orbitals, which necessitates the use of robust basis sets in quantum chemical calculations to accurately model their electronic structure. utah.eduutah.edu The interaction between the potassium cation and the trifluoro(methyl)boranuide anion in the solid state involves electrostatic forces, forming a layered crystal structure where the potassium cations are coordinated by the oxygen atoms of the sulfonyl groups in analogous sulfonimide salts. frontiersin.org In solution, the solvent can significantly influence the electronic structure of the anion, with solvent Lewis acidity showing a correlation with the anionic molecular orbital energies. reading.ac.uk

Table 1: Computed Properties of the Trifluoro(methyl)boranuide Anion

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH₃BF₃⁻ | nih.gov |

| Molecular Weight | 86.85 g/mol | nih.gov |

| Formal Charge | -1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| InChI | InChI=1S/CH3BF3/c1-2(3,4)5/h1H3/q-1/i1+1D3 | nih.gov |

This table presents computed properties for an isotopically labeled variant of the anion.

DFT calculations are invaluable for mapping the energetic landscapes of chemical reactions involving potassium methyltrifluoroborate. This includes the identification of reactants, products, intermediates, and, crucially, transition states. youtube.com The energy of the transition state determines the activation energy of a reaction, providing insight into reaction rates. nih.govyoutube.com

For instance, in the context of Suzuki-Miyaura cross-coupling reactions, computational studies can elucidate the energetics of the transmetalation step, where the methyl group is transferred from the boron to the palladium catalyst. These calculations can help to understand how factors like the choice of catalyst, ligands, and reaction conditions influence the reaction's efficiency. researchgate.net Theoretical models have been developed to calculate the enthalpies of adduct formation between boron trifluoride and various bases, which can be extended to understand the interactions of the methyltrifluoroborate anion. nih.govresearchgate.net

A significant application of computational chemistry is the prediction of reactivity and selectivity in organic reactions. youtube.com By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored. For potassium methyltrifluoroborate, this can be applied to understand the regioselectivity and stereoselectivity of its reactions.

For example, in palladium-catalyzed cross-coupling reactions, DFT calculations can help rationalize why certain aryl halides react more readily than others or why the reaction proceeds with a particular stereochemical outcome. researchgate.net The electronic properties of the substrates, such as the presence of electron-donating or electron-withdrawing groups, can be computationally modeled to predict their effect on reaction yields and rates.

Molecular Dynamics and Simulations

While specific molecular dynamics (MD) simulations focused solely on potassium methyltrifluoroborate are not extensively documented in the provided search results, the principles of MD are broadly applicable. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.govresearchgate.net

For ionic species like potassium methyltrifluoroborate in solution, MD simulations could be used to study:

Solvation Structure: How solvent molecules arrange themselves around the potassium cation and the methyltrifluoroborate anion.

Ion Pairing: The dynamics of the association and dissociation of the K⁺ and [CH₃BF₃]⁻ ions in different solvents.

Transport Properties: The diffusion of the ions through a solvent, which is relevant to understanding reaction kinetics in solution.

MD simulations have been extensively used to study the behavior of potassium ions in biological systems, such as ion channels, and the principles from these studies can be applied to simpler chemical systems. nih.govresearchgate.net The choice of force field, which describes the interactions between atoms, is a critical factor in the accuracy of MD simulations. researchgate.net Simulations of ionic liquids, which share characteristics with solutions of potassium methyltrifluoroborate, have provided detailed information on the structure and behavior of ions at solid/liquid interfaces. nih.gov

Theoretical Insights into Mechanistic Aspects and Stereocontrol

Computational studies provide a deeper understanding of the mechanisms of reactions involving potassium methyltrifluoroborate and the factors that control their stereochemical outcomes.

Ligand exchange is a fundamental process in many reactions involving metal complexes. libretexts.org In the context of palladium-catalyzed cross-coupling reactions, the transfer of the methyl group from the boron to the palladium center can be considered a form of ligand exchange. Computational studies can model the transition state of this process and identify the factors that facilitate it. nih.gov The stability of the boron adduct directly impacts the thermodynamics and kinetics of this ligand exchange process. The formation of boron difluoride adducts with other ligands has been studied, and their properties can be modulated through coordination chemistry, providing insights into the reactivity of related boron compounds. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of potassium trifluoro(methyl)boranuide. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of the hydrogen, carbon, boron, and fluorine atoms within the molecule.

The organic component of the molecule, the methyl group, is characterized using ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the protons of the methyl group typically appear as a quartet due to coupling with the adjacent ¹¹B and ¹⁹F nuclei. The ¹³C NMR spectrum provides information on the carbon atom of the methyl group, though the resonance for a carbon atom directly bonded to boron can sometimes be broad or unobserved due to the quadrupolar nature of the boron nucleus. amazonaws.com In some instances, scaling up reactions with potassium methyltrifluoroborate has been shown to provide consistent yields, indicating its stability and predictable reactivity under defined NMR-monitored conditions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Potassium Trifluoro(methyl)boranuide| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H (CH₃) | ~0.21 - 0.24 | multiplet | acetone-d₆ | nih.gov |

| ¹³C (CH₃) | Not typically reported | - | - | amazonaws.com |

¹¹B and ¹⁹F NMR are crucial for characterizing the trifluoroborate portion of the anion. amazonaws.com The ¹¹B nucleus gives a characteristic signal that confirms the tetrahedral, tetracoordinate nature of the boron atom. nih.gov This signal often appears as a quartet due to coupling with the three equivalent fluorine atoms (¹JB-F). nsf.gov

Conversely, the ¹⁹F NMR spectrum shows a quartet, resulting from coupling to the single ¹¹B nucleus. nih.gov The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, and for organotrifluoroborates, these typically appear in a well-defined upfield region. nih.govacs.org The stability and solubility of potassium methyltrifluoroborate have been noted as advantageous in various reaction setups, some of which were monitored by NMR. nsf.gov

Table 2: Typical ¹¹B and ¹⁹F NMR Data for Potassium Trifluoro(methyl)boranuide| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |

|---|---|---|---|---|---|

| ¹¹B | ~3.75 - 6.03 | quartet | Not always resolved | acetone-d₆ | nih.gov |

| ¹⁹F | ~ -139.6 to -141.1 | quartet | Not always resolved | acetone-d₆ | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of potassium trifluoro(methyl)boranuide, offering a "fingerprint" spectrum that is unique to the compound's structure and functional groups.

The IR spectrum of potassium trifluoro(methyl)boranuide displays characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes include the C-H stretches of the methyl group and the highly characteristic, strong B-F stretching vibrations of the trifluoroborate anion. nih.gov Raman spectroscopy, which measures scattered light, provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Characteristic Infrared (IR) Absorption Bands for Potassium Alkyltrifluoroborates| Frequency (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~2912 | C-H Stretching | nih.gov |

| ~1437 | C-H Bending | nih.gov |

| ~1009 - 1080 | B-F Stretching | nih.gov |

| ~832 - 920 | B-C Stretching / B-F Bending | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structural Determination

While potassium trifluoro(methyl)boranuide is a crystalline solid, detailed solid-state structural determination via single-crystal X-ray diffraction has not been extensively reported in the surveyed scientific literature. Such an analysis would provide definitive information on bond lengths, bond angles, and the crystal packing arrangement in the solid state. In related organotrifluoroborate structures that have been characterized by XRD, the boron atom is typically found in a distorted tetrahedral geometry. mdpi.com The analysis of related compounds has shown that crystal structures can reveal close contacts with counterions and solvent molecules, which can influence the compound's properties. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. While potassium trifluoro(methyl)boranuide is not itself a radical, it is often employed in reactions that are proposed to proceed through radical mechanisms, such as certain transition-metal-catalyzed cross-coupling reactions. nih.gov In these contexts, EPR spectroscopy could potentially be used to trap and identify transient radical intermediates, thereby providing mechanistic insight. sci-hub.se However, direct EPR spectroscopic studies focused on radical species generated from potassium trifluoro(methyl)boranuide are not widely documented in the surveyed literature. nih.govsci-hub.se

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies

Mass spectrometry has proven to be an invaluable tool for the characterization of polar, non-volatile compounds of low molecular weight, such as potassium organotrifluoroborates. nih.gov The application of electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ionization mode, has been instrumental in observing the molecular anions of these compounds. nih.gov

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of novel organotrifluoroborates with a high degree of accuracy. nih.gov Research has demonstrated that exact mass measurements for a variety of potassium organotrifluoroborates can be obtained with accuracies within 5 parts per million (ppm). nih.govnih.gov This level of precision is satisfactory for publication and provides definitive structural confirmation. nih.gov

The methodology often involves using a sector ESI mass spectrometer. nih.govnih.gov For accurate mass determination, especially for compounds with a mass-to-charge ratio (m/z) below 300 amu, the use of commercially available internal reference standards is a common practice. nih.gov Organic sulfate (B86663) salts, such as sodium n-butyl sulfate and sodium n-hexyl sulfate, have been successfully employed as reference standards for the analysis of potassium organotrifluoroborates. nih.gov The analytes and reference standards are typically introduced into the mass spectrometer by infusion as solutions in a solvent like methanol (B129727). nih.gov

While low-resolution ESI-MS is effective for observing the molecular anions, it does not provide the high accuracy needed for elemental composition determination. nih.gov Therefore, HRMS is the preferred method for the complete characterization of these compounds. nih.gov This technique has been successfully applied to a wide range of potassium organotrifluoroborates, including alkyl-, alkenyl-, aryl-, and alkynyl trifluoroborates, as well as those containing functionalities like esters, epoxides, alcohols, aldehydes, and ketones. nih.gov

The data below illustrates the precision of HRMS in determining the accurate mass of the anionic component of various potassium organotrifluoroborates, which is directly analogous to the analysis of potassium trifluoro(methyl)boranuide.

Table 1: High-Resolution Mass Spectrometry Data for Anions of Selected Potassium Organotrifluoroborates

| Entry | Compound Anion | Calculated Mass (m/z) | Observed Mass (m/z) | Error (ppm) |

|---|---|---|---|---|

| 1 | β-styrenyltrifluoroborate | 163.0589 | 163.0585 | 2.2 |

| 2 | allyltrifluoroborate | 109.0436 | 109.0431 | 4.5 |

| 3 | 2-(1,3-dioxan-2-yl)ethyltrifluoroborate | 187.0808 | 187.0813 | 2.7 |

| 4 | 2-(1,3-dioxolan-2-yl)ethyltrifluoroborate | 173.0651 | 173.0655 | 2.3 |

| 5 | 3-oxocyclohex-1-en-1-yltrifluoroborate | 165.0389 | 165.0386 | 1.8 |

Data sourced from research on accurate mass determination of organotrifluoroborates. nih.gov

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Potassium Methyltrifluoroborate Reactivity

The primary application of potassium methyltrifluoroborate is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. While established catalysts are effective, research is now focused on developing more efficient, robust, and versatile catalytic systems to broaden the scope and improve the performance of these transformations.

A significant area of development is the design of catalysts that are effective for coupling with a wider range of electrophiles, especially less reactive partners like aryl chlorides. nih.gov Traditional catalysts often require harsh conditions or high loadings for these substrates. Molander and coworkers have demonstrated that using a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and specialized phosphine (B1218219) ligands, such as RuPhos, can effectively facilitate the methylation of aryl chlorides. nih.gov For more reactive partners like aryl bromides and triflates, palladium dichloride complexes incorporating the dppf ligand (PdCl₂(dppf)·CH₂Cl₂) have proven reliable. nih.govresearchgate.net

Future research is directed towards creating catalysts that operate under milder conditions, exhibit higher turnover numbers, and are resistant to deactivation. This includes the exploration of hybrid materials and nanocatalysts. For instance, while not yet applied specifically to methyltrifluoroborate coupling, the development of hybrid palladium/manganese-nitrogen-doped 3D graphene nanosheets for catalytic oxidations points to a trend of integrating metals with novel support materials to enhance catalytic activity and stability. researchgate.net The goal is to create systems that are not only more reactive but also more economical and reusable, reducing the environmental impact of palladium catalysis.

Table 1: Selected Catalytic Systems for Potassium Alkyltrifluoroborate Cross-Coupling

| Catalyst / Ligand System | Electrophile | Key Features |

| PdCl₂(dppf)·CH₂Cl₂ | Aryl/Alkenyl Bromides & Triflates | Standard, reliable catalyst for reactive partners. nih.govresearchgate.net |

| Pd(OAc)₂ / RuPhos | Aryl Chlorides | Effective for less reactive, challenging substrates. nih.gov |

| Pd(PPh₃)₄ | Alkenyl Halides | Used in sequential one-pot coupling reactions. nih.gov |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The synthesis and application of potassium methyltrifluoroborate are increasingly being viewed through the lens of green chemistry. Potassium organotrifluoroborates are inherently advantageous in this regard; they are air- and moisture-stable crystalline solids that can often be stored indefinitely without special precautions, which contrasts sharply with many highly reactive and hazardous organometallic reagents. orgsyn.org

Current research focuses on making the synthesis of the trifluoroborate salts themselves more sustainable. A common and efficient method involves reacting a boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) in a solvent like methanol (B129727). orgsyn.org The use of water as a co-solvent and the stability of the final product align well with green chemistry principles.

More advanced, sustainable synthetic routes are also being explored. One promising approach is the use of visible-light photoredox catalysis. An additive-free, light-mediated decarboxylative borylation of aliphatic acid derivatives has been developed to produce alkyl boronates, which can then be converted to their corresponding potassium trifluoroborate salts. organic-chemistry.org This method avoids harsh reagents and leverages a renewable energy source. The development of one-pot procedures that combine synthesis and subsequent cross-coupling reactions further enhances the sustainability profile by reducing waste from intermediate purification steps. nih.gov

Integration with Flow Chemistry and Automated Reaction Optimization